molecular formula C6H5BrClN B1280272 2-Bromo-5-chloroaniline CAS No. 823-57-4

2-Bromo-5-chloroaniline

Cat. No. B1280272
CAS RN: 823-57-4
M. Wt: 206.47 g/mol
InChI Key: NLEZSQHAFMZAGU-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

A solution of 1-bromo-4-chloro-2-nitrobenzene (13.92 g, 58.87 mmol) in MeOH (300 mL) was treated with water (50 mL), ammonium chloride (22.99 g, 429.8 mmol), and iron powder (325 mesh, 16.44 g, 294.4 mmol). The suspension was stirred at 23° C. for 18 hours. The resulting suspension was filtered through celite. The filter cake was washed with MeOH (500 mL). The combined filtrate and washings were concentrated, and partitioned in EtOAc/water (500 mL/200 mL). The organic layer was separated. The aqueous layer was washed with EtOAc (2×200 mL). The organic layers were combined, washed with brine (200 mL), dried (MgSO4), and concentrated in vacuo affording 11.51 g of 2-bromo-5-chlorobenzenamine.
Quantity
13.92 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
22.99 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
16.44 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-])=O.O.[Cl-].[NH4+]>CO.[Fe]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[NH2:9] |f:2.3|

Inputs

Step One
Name
Quantity
13.92 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
22.99 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
16.44 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 23° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through celite
WASH
Type
WASH
Details
The filter cake was washed with MeOH (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings were concentrated
CUSTOM
Type
CUSTOM
Details
partitioned in EtOAc/water (500 mL/200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
The aqueous layer was washed with EtOAc (2×200 mL)
WASH
Type
WASH
Details
washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 11.51 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.